2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride

Description

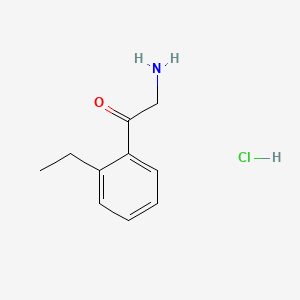

2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the second position and an amino group at the first position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-amino-1-(2-ethylphenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-8-5-3-4-6-9(8)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H |

InChI Key |

SUNPKALXEQJEHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-ethylacetophenone.

Amination: The 2-ethylacetophenone undergoes amination using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Hydrochloride Formation: The resulting 2-Amino-1-(2-ethylphenyl)ethanone is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-1-(2-methylphenyl)ethan-1-one hydrochloride

- 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride

- 2-Amino-1-phenylethanone

Uniqueness

2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride is unique due to the presence of the ethyl group at the second position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

2-Amino-1-(2-ethylphenyl)ethan-1-one hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a ketone, which are critical for its biological interactions. The presence of the 2-ethylphenyl moiety enhances its lipophilicity, potentially affecting its pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Molecules : The amino group can form hydrogen bonds with various biological targets, influencing enzyme activity and receptor interactions.

- Influence on Signaling Pathways : The compound may modulate signaling pathways by acting as an inhibitor or activator of specific proteins involved in cellular processes.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

| Activity | Description |

|---|---|

| Antitumor | Shows cytotoxic effects against cancer cell lines (e.g., P388 murine leukemia). |

| Antiviral | Demonstrates activity against viruses such as Herpes simplex and Polio. |

| Antifungal | Exhibits antifungal properties against various fungal strains. |

| Anti-inflammatory | Inhibits inflammatory mediators in vitro. |

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Antitumor Activity : A study demonstrated that derivatives of the compound inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity .

- Antiviral Effects : Research indicated that similar compounds showed promising antiviral effects, particularly against Herpes simplex virus type I, highlighting their potential in therapeutic applications .

- Anti-inflammatory Properties : In vitro assays revealed that certain derivatives could inhibit the secretion of inflammatory mediators such as MCP-1 in LPS-stimulated human whole blood assays, suggesting a role in managing inflammatory conditions .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Solubility | High aqueous solubility |

| Half-life | Variable; requires further study |

| Bioavailability | Needs assessment through clinical trials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.